Introduction: Navigating the Landscape of a Novel Scaffold
Introduction: Navigating the Landscape of a Novel Scaffold
An In-depth Technical Guide to 1-(hydroxymethyl)cycloheptane-1-carbonitrile and its Analogs for Researchers and Drug Development Professionals
For the researcher embarking on the synthesis and application of novel chemical entities, the journey often begins with a search for a Chemical Abstracts Service (CAS) number. In the case of 1-(hydroxymethyl)cycloheptane-1-carbonitrile , a definitive CAS number is not readily found in major chemical databases. The publicly available information, such as in the PubChem database, provides structural details but lacks this key identifier[1]. This absence suggests that the compound may be a novel entity, not yet widely synthesized or commercially available, presenting both a challenge and an opportunity for discovery.
This guide, therefore, broadens its scope to address the larger class of cyclic α-hydroxymethyl-α-carbonitriles. These molecules, also known as cyanohydrins, are versatile intermediates in organic synthesis and hold significant potential in the realm of medicinal chemistry.[2] By understanding the synthesis, properties, and applications of well-documented analogs, researchers can effectively approach the design and implementation of the cycloheptane derivative in their work.
Synthesis of Cyclic α-Hydroxymethyl-α-carbonitriles: The Cyanohydrin Reaction
The cornerstone of synthesizing α-hydroxy-α-alkylcarbonitriles is the cyanohydrin reaction . This nucleophilic addition of a cyanide anion to a carbonyl group is a classic and efficient method for forming this functional group.[3][4][5] In the context of cyclic analogs, the starting material is the corresponding cycloalkanone.
The general mechanism involves the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of the cycloalkanone. This is followed by protonation of the resulting alkoxide to yield the cyanohydrin product.[3] The reaction is typically catalyzed by a base.
Caption: General workflow for the synthesis of cyclic α-hydroxymethyl-α-carbonitriles via the cyanohydrin reaction.
While hydrogen cyanide (HCN) can be used directly, its high toxicity necessitates safer, in-situ generation methods, often from salts like sodium cyanide (NaCN) or potassium cyanide (KCN) with an acid.[4]
Physicochemical Properties of Cyclic α-Hydroxymethyl-α-carbonitriles
To infer the properties of the target cycloheptane derivative, we can examine its known cyclic analogs. The table below summarizes key physicochemical data for related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Hydroxycyclopentane-1-carbonitrile | 5117-85-1 | C₆H₉NO | 111.14 |
| 1-Hydroxycyclohexane-1-carbonitrile | 931-97-5 | C₇H₁₁NO | 125.17 |
| 1-(Hydroxymethyl)cyclopropaneacetonitrile | 152922-71-9 | C₆H₉NO | 111.14 |
| 3-(Hydroxymethyl)cyclobutane-1-carbonitrile | 938064-72-3 | C₆H₉NO | 111.14 |
| 1-(Hydroxymethyl)cycloheptane-1-carbonitrile | Not Available | C₉H₁₅NO | 153.22 |
Data sourced from American Elements, Matrix Fine Chemicals, ChemicalBook, and ChemScene.[6][7][8][9]
The Role of the Hydroxymethylnitrile Moiety in Drug Design and Medicinal Chemistry
The incorporation of a nitrile group into a drug candidate is a well-established strategy in medicinal chemistry.[10][11] The nitrile can act as a bioisostere for a carbonyl group, a hydroxyl group, or even a halogen, often serving as a hydrogen bond acceptor.[10] Its strong electron-withdrawing nature can also influence the electronic properties of the molecule, potentially enhancing π-π stacking interactions with protein targets.[10]
The hydroxymethyl group (-CH₂OH) can also significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[12] It can increase water solubility and provides a hydrogen bond donor and acceptor, which can lead to improved interactions with biological targets.[12] The combination of both the nitrile and hydroxymethyl groups on a cyclic scaffold creates a molecule with a unique three-dimensional structure and a rich array of potential intermolecular interactions, making it an attractive starting point for the design of novel therapeutics.
The nitrile functionality is present in over 30 approved pharmaceuticals, highlighting its acceptance and utility in drug design.[11] These drugs span a wide range of therapeutic areas, demonstrating the versatility of this functional group.[10][13]
Experimental Protocol: General Synthesis of a Cyclic α-Hydroxymethyl-α-carbonitrile
The following is a generalized, representative protocol for the synthesis of a cyclic α-hydroxymethyl-α-carbonitrile. This procedure must be adapted and optimized for the specific cycloalkanone and performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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Cycloalkanone (1.0 eq)
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Sodium cyanide (1.1 eq)
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Acetic acid (or other suitable acid)
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Dichloromethane (or other suitable organic solvent)
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Saturated aqueous sodium bisulfite solution
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Water
Procedure:
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To a solution of the cycloalkanone in a suitable organic solvent, add a saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously.
-
Slowly add an aqueous solution of sodium cyanide to the reaction mixture.
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Acidify the mixture carefully with dropwise addition of acetic acid to a slightly acidic pH.
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Allow the reaction to stir at room temperature until completion, monitoring by an appropriate method (e.g., TLC or GC-MS).
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Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Sources
- 1. PubChemLite - 1-(hydroxymethyl)cycloheptane-1-carbonitrile (C9H15NO) [pubchemlite.lcsb.uni.lu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cyanohydrin - Wikipedia [en.wikipedia.org]
- 4. thinka.ai [thinka.ai]
- 5. scribd.com [scribd.com]
- 6. americanelements.com [americanelements.com]
- 7. 1-HYDROXYCYCLOHEXANE-1-CARBONITRILE | CAS 931-97-5 [matrix-fine-chemicals.com]
- 8. 152922-71-9 CAS Manufactory [m.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
